Heptadecan-7-ol can be sourced from natural oils and fats, particularly those derived from plants and animals. It is also synthesized in laboratories for research purposes. The compound has been studied for its bioactivities and potential uses in pharmaceuticals and cosmetics.
Heptadecan-7-ol falls under the category of aliphatic alcohols, specifically long-chain fatty alcohols. These compounds are characterized by their hydrophobic hydrocarbon chains and hydrophilic hydroxyl groups, which influence their solubility and reactivity.
Heptadecan-7-ol can be synthesized through various methods, including:
The synthesis often involves careful control of reaction conditions to ensure high yields and purity. Techniques such as gas chromatography are employed to analyze the products and verify the success of the synthesis.
Heptadecan-7-ol has a linear structure with a hydroxyl group attached to the seventh carbon atom in the chain. Its structural formula can be represented as:
The compound has a molecular weight of 270.48 g/mol. Its structural features contribute to its physical properties, such as melting point, boiling point, and solubility.
Heptadecan-7-ol participates in several chemical reactions typical of alcohols:
The reaction conditions (e.g., temperature, pressure, catalysts) significantly affect the outcome and efficiency of these reactions. For example, oxidation reactions may require specific oxidizing agents to achieve desired products without overoxidation.
The mechanism of action for heptadecan-7-ol involves interactions at the molecular level with biological systems. As a fatty alcohol, it can integrate into cell membranes, potentially influencing membrane fluidity and permeability.
Studies have shown that long-chain fatty alcohols like heptadecan-7-ol may exhibit antimicrobial properties, affecting microbial cell membranes . The precise mechanisms by which these compounds exert their effects are still under investigation but are believed to involve disruption of lipid bilayers.
Heptadecan-7-ol is typically a colorless to pale yellow liquid with a characteristic fatty odor. Key physical properties include:
These properties indicate that it is less dense than water and remains liquid at room temperature.
Heptadecan-7-ol is soluble in organic solvents but has limited solubility in water due to its long hydrophobic chain. It reacts readily with strong acids or bases and can undergo various transformations typical of alcohols.
Heptadecan-7-ol has several scientific uses:
The asymmetric synthesis of heptadecan-7-ol leverages stereoselective enzymes to convert prochiral ketone precursors into enantiomerically pure secondary alcohols. This approach exploits alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) to catalyze the reduction of 7-heptadecanone using cofactors such as nicotinamide adenine dinucleotide (phosphate) (NAD(P)H). Engineered ADHs achieve exceptional stereoselectivity (>99% enantiomeric excess) for the (S)- or (R)-enantiomers of heptadecan-7-ol, governed by the enzyme’s binding pocket geometry. For instance, Lactobacillus brevis ADH facilitates the reduction of long-chain ketones at industrially viable substrate concentrations (50–100 g/L) [2].
Cofactor regeneration remains critical for economic feasibility. Integrated systems use glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to recycle NAD(P)H in situ, minimizing stoichiometric cofactor addition. Recent advances employ engineered Escherichia coli co-expressing ADH and Bacillus megaterium GDH, achieving total turnover numbers (TTN) for NADP+ exceeding 10,000. Solvent engineering further optimizes these reactions; biphasic systems (aqueous buffer:isooctane) enable substrate loading above 20% w/v while maintaining enzyme stability [2] [6].
Table 1: Enzymatic Reduction Parameters for Heptadecan-7-ol Synthesis
Enzyme Source | Cofactor System | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (%) |
---|---|---|---|---|
Lactobacillus brevis ADH | NADPH/GDH | 30 | 24 | >99 (S) |
Engineered KRED-110 | NADH/FDH | 35 | 12 | 98 (R) |
Rhodococcus ruber ADH | NADP+/2-Propanol | 25 | 48 | 99 (S) |
Microbial synthesis of heptadecan-7-ol utilizes engineered fatty acid biosynthesis (FAS) or reverse β-oxidation pathways in bacterial hosts. Escherichia coli and Halomonas bluephagenesis are prominent chassis due to well-characterized genetic tools and tolerance to hydrophobic products. Key strategies include:
Terminal Hydroxylase Engineering: Cytochrome P450 monooxygenases (e.g., CYP153A) or hybrid P450-BM3 enzymes are expressed to introduce regioselective hydroxyl groups at the C7 position of heptadecane or heptadecanoic acid. Directed evolution improves coupling efficiency and reduces uncoupled side reactions. For example, P450-BM3 mutants increase heptadecan-7-ol titers 3-fold by enhancing electron transfer efficiency [6] [9].
Reverse β-Oxidation Optimization: This pathway elongates C3-CoA precursors to C17 intermediates using phaA (thiolase), phaB (reductase), and phaC (synthase). Overexpression of fadE (acyl-CoA dehydrogenase) and fadB (hydratase/dehydrogenase) in E. coli enables iterative two-carbon chain elongation. Combined with thioesterase cleavage and carbonyl reduction, this yields heptadecan-7-ol at titers of 1.2 g/L [6].
Nonsterile Fermentation: Halophilic Halomonas bluephagenesis grows under high-salt (5–10% NaCl) and alkaline (pH 9–10) conditions, inherently resisting contamination. Engineered strains produce heptadecan-7-ol continuously in unsterilized bioreactors for >100 hours, achieving titers of 0.8 g/L using glucose as carbon source. CRISPR interference (CRISPRi) represses competing pathways (e.g., β-oxidation), redirecting flux toward C17 alcohol synthesis [9].
Table 2: Microbial Platforms for Heptadecan-7-ol Production
Host Organism | Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) |
---|---|---|---|---|
Escherichia coli BW25113 | P450-BM3 + cofactor regeneration | Glucose | 1.2 | 0.02 |
Halomonas bluephagenesis | CRISPRi fadA + P450-CYP153A | Glucose | 0.8 | 0.015 |
Pseudomonas putida KT2440 | Reverse β-oxidation pathway | Glycerol | 0.5 | 0.01 |
Chemo-enzymatic routes integrate chemical synthesis of ketone intermediates with enzymatic hydroxylation or epoxide functionalization. Two predominant strategies exist:
Epoxidation-Hydroxylation Cascades: Heptadecene isomers undergo enantioselective epoxidation using Aspergillus niger epoxide hydrolase or Candida antarctica lipase B (CAL-B)-catalyzed perhydrolysis. The resultant epoxides are hydrolyzed regioselectively at C7 by soluble epoxide hydrolases (sEHs), yielding heptadecan-7-ol with 90–95% regiopurity. For cis-8-heptadecene, this method achieves 85% isolated yield and >98% ee [2] [6].
P450-Catalyzed Direct Hydroxylation: Chemical synthesis provides heptadecane or heptadecanoic acid as substrates for P450 peroxygenases (e.g., CYP116B5). These enzymes utilize hydrogen peroxide instead of NAD(P)H, simplifying cofactor requirements. Fusion constructs linking P450 with catalase (e.g., CAT-P450-CYP152) prevent oxidative damage while enabling in situ H₂O₂ generation from glucose oxidase. This system generates heptadecan-7-ol at 0.3 g/L/h space-time yield [6] [8].
Table 3: Chemo-Enzymatic Synthesis Routes to Heptadecan-7-ol
Chemical Step | Biocatalytic Step | Catalyst/Enzyme | Regioselectivity (%) | Overall Yield (%) |
---|---|---|---|---|
8-Heptadecene synthesis | Epoxidation + hydrolysis | CAL-B + Solanum sEH | 95 (C7) | 85 |
Heptadecanoic acid methyl ester | Direct C7 hydroxylation | CYP152G4-H₂O₂ | 90 | 75 |
7-Ketoheptadecane synthesis | Asymmetric ketoreduction | KRED-101 + FDH | >99 | 92 |
These pathways exemplify the synergy between chemical precision and enzymatic selectivity for synthesizing structurally complex fatty alcohols [2] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7